Fluvastatin t-butyl ester, (+)-
Description
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Structure
2D Structure
Properties
IUPAC Name |
tert-butyl (E,3S,5R)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKHYXJISAYPE-TYOAQRMGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@@H](C[C@@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801035854 | |
| Record name | Fluvastatin t-butyl ester, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
467.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129332-29-2, 194935-03-0 | |
| Record name | rel-1,1-Dimethylethyl (3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihydroxy-6-heptenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129332-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluvastatin t-butyl ester, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129332292 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin t-butyl ester, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194935030 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluvastatin t-butyl ester, (+/-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801035854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-Butyl rel-(3R,5S,6E)-7-[3-(4-fluorophenyl)-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.896 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FLUVASTATIN T-BUTYL ESTER, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O96Z7NCT9A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUVASTATIN T-BUTYL ESTER, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E1456US3R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Significance of Fluvastatin and Its Chiral Synthetic Intermediates
Fluvastatin (B1673502) is a member of the statin class of drugs, which are competitive inhibitors of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase. nih.gov This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol in the liver. nih.govnih.gov By inhibiting this enzyme, fluvastatin effectively reduces plasma cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and is used in the management of hypercholesterolemia. nih.govnih.gov
Structurally, fluvastatin is unique as it was the first entirely synthetic HMG-CoA reductase inhibitor. nih.gov It possesses two stereogenic centers in its 3,5-dihydroxyheptenoic acid side chain. Consequently, it can exist as four possible stereoisomers. researchgate.net Commercially available fluvastatin is a racemate, an equimolar mixture of the (3R, 5S)- and (3S, 5R)-enantiomers. nih.govresearchgate.net Research has demonstrated that the biological activity resides almost exclusively in one enantiomer. The (3R, 5S)-enantiomer, also referred to as (+)-fluvastatin, exhibits a significantly higher therapeutic activity, being approximately 30-fold more potent as an HMG-CoA reductase inhibitor than its (3S, 5R)-counterpart. researchgate.net
This pronounced difference in pharmacological activity between enantiomers underscores the critical importance of chirality in the synthesis of fluvastatin. The development of synthetic routes that can selectively produce the desired (3R, 5S)-enantiomer is a major focus of academic and industrial research. The synthesis of enantiopure chiral intermediates, such as Fluvastatin t-butyl ester, (+)-, is therefore of paramount significance as it represents a crucial step towards the efficient production of the therapeutically active form of the drug. The chiral 3,5-dihydroxy acid side chain is a common feature among synthetic statins and its construction represents the primary synthetic challenge. nih.gov
Role of the Tert Butyl Ester Moiety in Statin Synthesis Strategy
In the multi-step synthesis of complex organic molecules like fluvastatin (B1673502), protecting groups are essential tools. The tert-butyl ester moiety in Fluvastatin t-butyl ester, (+)- serves as a protecting group for the carboxylic acid function of the heptenoic acid side chain.
The use of the tert-butyl group offers several advantages in a synthetic strategy:
Stability: Tert-butyl esters are generally stable to a wide range of reaction conditions, including those involving nucleophiles and bases, which are frequently used in the preceding synthetic steps. organic-chemistry.org
Facilitating Reactions: The synthesis of the statin side chain often involves the reaction of the dianion of tert-butyl acetoacetate (B1235776) with an appropriate aldehyde. researchgate.netacs.org The bulky tert-butyl group can influence the stereochemical outcome of such reactions.
Selective Cleavage: A key advantage of the tert-butyl ester is that it can be selectively removed under specific, mild acidic conditions, leaving other sensitive functional groups in the molecule intact. organic-chemistry.org The final step in many fluvastatin synthesis routes is the hydrolysis of this ester to yield the active carboxylic acid. nih.gov
The strategic placement of the tert-butyl ester allows chemists to build the complex indole (B1671886) core and the chiral diol side chain of fluvastatin without unwanted side reactions involving the carboxylic acid group. Its subsequent removal in the final stage of the synthesis unmasks the active pharmacophore. This strategy is highlighted in various synthetic approaches, including biocatalytic methods aimed at producing key statin intermediates. acs.org
Historical Development of Fluvastatin Synthesis Methodologies Pertaining to Chiral Intermediates
Chemical Synthesis Routes
The chemical synthesis of (+)-Fluvastatin t-butyl ester is a multistep process that hinges on the successful construction of two key structural features: the heptenoate side chain and the syn-1,3-diol. The methodologies employed are designed to be highly stereoselective to ensure the formation of the desired (+)-enantiomer.
Stereoselective Formation of the Heptenoate Side Chain
The creation of the heptenoate side chain with the correct (E)-olefin geometry is a critical step in the synthesis. Aldol-type condensation reactions have proven to be a robust method for this transformation.
A widely adopted strategy for constructing the carbon skeleton of the heptenoate side chain involves an aldol-type condensation reaction. This reaction is performed between an aldehyde, specifically E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, and the dianion of tert-butyl acetoacetate (B1235776). researchgate.net The dianion of tert-butyl acetoacetate is a powerful nucleophile that reacts with the aldehyde to form a β-hydroxy ketoester intermediate. researchgate.netresearchgate.net This intermediate contains the basic pharmacophore of Fluvastatin. researchgate.net
The use of the dianion of tert-butyl acetoacetate is advantageous as it readily undergoes aldol-type condensations with aldehydes to yield δ-hydroxy-β-keto esters. researchgate.net This specific reaction provides a direct route to the carbon framework required for the Fluvastatin side chain.
Ensuring the (E)-geometry of the double bond in the heptenoate side chain is crucial for the biological activity of the final drug. The stereochemistry of this double bond is typically established during the formation of the aldehyde precursor, E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal. The subsequent aldol condensation with the tert-butyl acetoacetate dianion preserves this geometry.
The control of olefin stereochemistry is a well-established field in organic synthesis, and various methods can be employed to selectively produce the E-isomer of the starting aldehyde. While the specific methods for this particular aldehyde are not detailed in the provided context, general strategies often involve Wittig-type reactions or other stereoselective olefination methods.
Asymmetric Reduction Strategies for the Syn-1,3-Diol Moiety
The formation of the syn-1,3-diol moiety with the correct absolute stereochemistry is arguably the most critical step in the synthesis of (+)-Fluvastatin t-butyl ester. This is typically achieved through the diastereoselective reduction of the β-hydroxy ketoester intermediate formed in the preceding aldol condensation.
The reduction of the β-hydroxy ketoester intermediate, 7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic acid-1,1-dimethylethylester, to the corresponding syn-1,3-diol is a pivotal transformation. researchgate.net This reduction needs to be highly diastereoselective to favor the formation of the desired syn-diol over the anti-diol. The traditional Narasaka-Prasad reduction is a well-known method for achieving such 1,3-syn-diol stereochemistry from β-hydroxy ketones. researchgate.netnih.gov This type of reduction often employs a chelating agent to direct the hydride attack from a specific face of the carbonyl group.
Enzymatic reductions have also been explored as a powerful alternative for establishing the stereochemistry of diols. For instance, the use of ketoreductases (KREDs) has been shown to be highly effective in the stereoselective reduction of ketoesters. researchgate.net Biocatalytic approaches, such as using Saccharomyces cerevisiae, have been successfully employed for the asymmetric reduction of tert-butyl acetoacetate to (S)-tert-butyl 3-hydroxybutyrate, demonstrating the potential of microorganisms in achieving high enantioselectivity. researchgate.net
A highly effective method for the diastereoselective reduction of the β-hydroxy ketoester intermediate involves the use of borane (B79455) reagents. Specifically, a combination of diethylmethoxyboron and a reducing agent like sodium borohydride (B1222165) is employed. researchgate.net
Chiral Auxiliary and Ligand-Controlled Syntheses
To achieve high enantioselectivity, modern synthetic routes employ chiral ligands and catalysts that can direct the formation of a specific enantiomer.
Chiral Schiff base ligands have proven effective in the asymmetric synthesis of Fluvastatin analogues. researchgate.net These ligands are synthesized from the condensation of a primary amine and an active carbonyl group and can coordinate with a metal center to create a chiral environment. researchgate.netnih.gov In the context of Fluvastatin synthesis, a chiral Schiff base can be used to control the stereochemistry of key bond-forming reactions. researchgate.net Research has shown that by reacting an aldehyde with diketene in the presence of a titanium catalyst and a specific enantiomer of a chiral Schiff base ligand, either (+)- or (-)-Fluvastatin can be obtained with high selectivity. researchgate.net
Transition metals, particularly titanium, are frequently used in conjunction with chiral ligands for asymmetric catalysis. nih.gov A notable method for the enantioselective synthesis of Fluvastatin precursors involves the use of a titanium(IV) isopropoxide (Ti(O-i-Pr)₄) catalyst with a chiral Schiff base ligand. researchgate.net This catalytic system facilitates the reaction between an aldehyde and diketene, leading to the formation of a β-hydroxy ketoester. The subsequent diastereoselective reduction of the keto group yields the desired syn-1,3-diol ester with a high enantiomeric excess (91% ee). researchgate.net This product can then be further purified through recrystallization to achieve an enantiomeric excess greater than 99.9%. researchgate.net
| Catalyst System | Reaction Type | Key Outcome | Reference |
|---|---|---|---|
| Ti(O-i-Pr)₄ and Chiral Schiff Base Ligand | Aldehyde + Diketene | Forms β-hydroxy ketoester, leading to syn-1,3-diol with 91% ee | researchgate.net |
Advanced Synthetic Protocols
The construction of the heptenoate side chain of Fluvastatin often relies on olefination reactions. Modified versions of classical olefination reactions have been developed to improve stereoselectivity and yield. The Julia-Kocienski olefination, a modification of the Julia olefination, is particularly effective for preparing alkenes from benzothiazol-2-yl sulfones and aldehydes in a single step with high E-selectivity. organic-chemistry.org This reaction has been applied to the synthesis of statin intermediates. researchgate.net The approach involves reacting a lactonized statin side-chain precursor with the triphenylphosphonium bromide salt of the heterocyclic core via a highly stereoselective Wittig olefination or using a Julia-Kocienski olefination between a side-chain sulfone derivative and the heterocyclic aldehyde. researchgate.net These methods provide excellent control over the double bond geometry, which is crucial for the final structure of the molecule. researchgate.netorganic-chemistry.org
Sustainable Approaches for tert-Butyl Ester Formation (e.g., Electromagnetic Milling)
The formation of the tert-butyl ester group is a critical step in the synthesis of (+)-Fluvastatin t-butyl ester. Conventional methods often require harsh conditions or complex procedures. A novel and sustainable approach involves the use of electromagnetic milling (EMM) for the synthesis of tert-butyl esters from carboxylic acids. rsc.orgrsc.org This green chemistry technique is notable for being solvent-free, base-free, and operating without the need for external heating. rsc.org
The process utilizes di-tert-butyl dicarbonate (B1257347) ((Boc)2O) as the tert-butyl source and is facilitated by the energy provided by electromagnetic milling. rsc.org Inside the EMM device, ferromagnetic rods serve as the grinding media. When subjected to a high-speed rotating magnetic field, these rods become magnetized and charged. rsc.orgrsc.org This magnetization is crucial for activating chemical bonds, representing a new mechanism for bond activation that avoids the need for traditional solvents and catalysts. rsc.org The entirely neutral reaction environment is particularly beneficial for synthesizing or modifying sensitive drug molecules. rsc.org This method presents an attractive, green, and sustainable pathway for creating tert-butyl esters, minimizing waste and energy consumption. rsc.org
| Feature | Description | Reference |
|---|---|---|
| Sustainability | Solvent-free, base-free, and heating-free process, aligning with green chemistry principles. | rsc.orgrsc.org |
| Reagents | Uses the carboxylic acid and di-tert-butyl dicarbonate ((Boc)2O) as the tert-butyl source. | rsc.org |
| Mechanism | Activation is achieved through magnetized and charged ferromagnetic rods under a high-speed rotating magnetic field. | rsc.org |
| Advantages | The neutral reaction environment is ideal for sensitive molecules, and it avoids the use of toxic solvents. | rsc.org |
Biocatalytic and Chemo-Enzymatic Approaches to (+)-Fluvastatin t-Butyl Ester and its Precursors
Biocatalysis offers a powerful and sustainable strategy for the synthesis of complex pharmaceutical molecules like Fluvastatin and its precursors. mdpi.com The use of enzymes as catalysts provides significant advantages over traditional organic synthesis, including high selectivity, which often eliminates the need for cumbersome protection and de-protection steps. mdpi.com This leads to shorter, more efficient synthetic routes, reduced waste, and lower manufacturing costs. mdpi.com A chemoenzymatic synthesis for a key statin intermediate, tert-butyl 6-chloro-3,5-dihydroxy-hexanoate, has been developed, highlighting the successful integration of biological and chemical steps. researchgate.net
Enzyme-Catalyzed Stereoselective Reductions of Ketoesters
A pivotal step in the synthesis of the Fluvastatin side chain is the stereoselective reduction of a ketoester to produce the chiral dihydroxy functionality with the correct (3R, 5S) configuration. Enzyme-catalyzed reductions have become a preferred method for producing such homochiral building blocks on an industrial scale. nih.gov Biocatalytic reduction of a β,δ-diketo ester offers a direct and efficient route to the chiral side chains of statin drugs. nih.gov For instance, the highly regio- and enantioselective single-site reduction of tert-butyl 6-chloro-3,5-dioxohexanoate can be achieved using two enantiocomplementary biocatalysts to yield the desired chiral hydroxy-ketoester intermediates. researchgate.net
Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are a class of oxidoreductase enzymes widely employed in industrial pharmaceutical synthesis for the asymmetric reduction of prochiral ketones. nih.gov These enzymes are instrumental in producing the chiral alcohol intermediates required for various drugs, including statins. KREDs catalyze the reduction of a carbonyl group with high stereoselectivity, which is essential for the biological activity of Fluvastatin. mdpi.comnih.gov
The process typically involves the reduction of a precursor like ethyl 4-chloro-3-oxobutanoate or a similar β-ketoester. nih.govresearchgate.net Various KREDs, including commercially available kits from companies like Codexis Inc., have been screened for this purpose. nih.gov Studies have shown that specific KREDs can achieve excellent conversions and high enantiomeric excess (ee). For example, KRED-P1-B12, KRED-P1-C01, and KRED-P1-H08 have demonstrated the ability to reduce α-diazo-β-keto esters to the corresponding (S)-alcohols with over 80% conversion and 99% ee. nih.gov Similarly, other KREDs have been identified that produce the (R)-alcohols with high conversion (92 to >99%) and selectivity (90 to >99% ee). nih.gov The development of KRED libraries allows for rapid screening to find the optimal biocatalyst for a specific transformation, increasing the competitiveness of biocatalytic processes.
| Ketoreductase (KRED) | Substrate Type | Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|
| KRED-P1-B12 | α-diazo-β-keto ester | 83% | 99% | nih.gov |
| KRED-P1-C01 | α-diazo-β-keto ester | 81% | 99% | nih.gov |
| KRED-P2-D12 | α-diazo-β-keto ester | 89% | 98% | nih.gov |
| KRED-P2-D11 | γ-substituted α-diazo-β-keto ester | >99% | >99% | nih.gov |
Ketoreductases are dependent on nicotinamide (B372718) cofactors, typically NADPH or NADH, to provide the hydride for the reduction reaction. nih.gov These cofactors are expensive, and their use in stoichiometric amounts is not economically viable for industrial-scale synthesis. researchgate.net Therefore, an efficient in-situ cofactor regeneration system is essential. researchgate.net
A widely adopted and cost-effective method for NADPH regeneration is the substrate-coupled approach, which uses a second enzyme and a cheap sacrificial substrate. mdpi.comnih.gov The most common system pairs the KRED with a glucose dehydrogenase (GDH), which oxidizes glucose to glucono-1,5-lactone. mdpi.comnih.gov This concurrent reaction recycles the oxidized cofactor (NADP+) back to its active reduced form (NADPH), allowing the primary ketoreduction to proceed using only a catalytic amount of the expensive cofactor. mdpi.comnih.gov This approach is critical for developing an economical and sustainable biocatalytic process. nih.gov
Tandem Enzymatic Reactions for Chiral Intermediate Synthesis
Tandem, or cascade, reactions combine multiple catalytic steps in a single pot, which can significantly improve synthetic efficiency by eliminating the need for isolating and purifying intermediates. mdpi.com In the context of statin synthesis, multi-step enzymatic pathways have been designed to construct complex chiral intermediates. The "KRED Route" developed for the synthesis of an atorvastatin (B1662188) intermediate provides a relevant example of a sequential, multi-reaction process involving biocatalysts. nih.govresearchgate.net
This route involves several key steps:
A KRED-GDH catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.govresearchgate.net
A cyanation step catalyzed by a halohydrin dehalogenase (HHDH). nih.gov
A Claisen condensation to elongate the carbon chain. nih.govresearchgate.net
A second KRED-GDH catalyzed reduction to form the final dihydroxy ester intermediate. nih.govresearchgate.net
While combining different classes of catalysts (chemo- and bio-) in one pot can be challenging due to mutual inactivation, strategies like compartmentalization or the use of novel solvent systems like deep eutectic solvents (DES) are being developed to overcome these issues. mdpi.comrsc.org The use of DES has been shown to be crucial for overcoming solvent compatibility problems, allowing different reactions to be conducted at their optimal temperatures in a continuous flow process. rsc.org
Optimization of Biocatalytic Processes for Industrial Scalability
For a biocatalytic process to be commercially viable, it must be optimized for industrial-scale production. bates.edu This involves improving key performance indicators such as product concentration, space-time yield, and biocatalyst stability and cost. bates.edudtu.dk Optimization can provide an environmentally friendly, clean, highly efficient, and low-cost process for producing valuable products. bates.edu
A primary strategy for optimization is enzyme engineering, where techniques like directed evolution and rational design are used to improve a catalyst's properties. nih.gov For example, a ketoreductase from Sporidiobolus salmonicolor was engineered through mutational scanning and structure-guided design, resulting in a 10-amino acid substituted variant with a 64-fold increase in catalytic activity (kcat) and improved robustness under process conditions. nih.gov This optimized enzyme enabled a scalable process that achieved ≥98% conversion of 100 g/L of the ketone substrate within 30 hours, yielding the product with a diastereomeric excess of 99.7%. nih.gov
Process optimization also involves adjusting reaction conditions, such as substrate loading, enzyme concentration, pH, and temperature, and considering the move from batch to continuous flow processes to reduce footprint and improve safety. dtu.dknih.gov The ultimate goal is to develop a robust and efficient process that meets the economic and sustainability targets required for industrial application. dtu.dkresearchgate.net
| Parameter | Objective | Method of Improvement | Reference |
|---|---|---|---|
| Enzyme Activity (kcat) | Increase reaction rate. | Protein engineering (e.g., directed evolution, rational design). | nih.gov |
| Enzyme Stability | Improve robustness under process conditions (temperature, pH, solvent). | Enzyme engineering, immobilization. | nih.gov |
| Product Concentration | Maximize output per volume to simplify downstream processing. | Process engineering, use of highly active and stable enzymes. | dtu.dknih.gov |
| Space-Time Yield | Increase productivity (mass of product per unit of volume per unit of time). | Higher enzyme/substrate concentration, continuous processing. | dtu.dknih.gov |
| Cofactor Recycling | Reduce cost associated with expensive cofactors like NAD(P)H. | Implementing efficient regeneration systems (e.g., GDH). | mdpi.comnih.gov |
Reaction Mechanism Elucidation of Key Synthetic Steps
The construction of the characteristic β,δ-dihydroxy heptenoate side chain of Fluvastatin relies on precise carbon-carbon bond formation and subsequent stereoselective reductions.
Investigation of Aldol Condensation Mechanisms
The formation of the carbon skeleton for the side chain of Fluvastatin t-butyl ester is typically achieved through a reaction analogous to an aldol condensation. Two primary strategies have been investigated: a base-mediated condensation with tert-butyl acetoacetate and a Lewis acid-catalyzed reaction with diketene.
An established industrial process involves the aldol-like condensation of an indole-based aldehyde, specifically E-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-2-propenal, with the dianion of tert-butyl acetoacetate. acs.orgresearchgate.net This reaction proceeds by generating a nucleophilic enolate from the tert-butyl acetoacetate, which then attacks the electrophilic carbonyl carbon of the aldehyde. This process, which has been improved into a one-pot synthesis, directly forms the β-hydroxy-δ-keto ester backbone. researchgate.net
A more recent and highly enantioselective method involves the reaction of the indole aldehyde with diketene, catalyzed by a titanium(IV) isopropoxide and a chiral Schiff base ligand. acs.orgacs.orgnih.gov This is not a traditional aldol condensation but achieves a similar outcome, forming a β-hydroxy ketoester. The mechanism is believed to involve the coordination of the aldehyde and diketene to the chiral titanium complex. This complexation activates the aldehyde towards nucleophilic attack by the diketene, with the chiral ligand directing the approach of the reactants to favor one enantiomer. thieme-connect.com The reaction is typically performed at low temperatures (e.g., -40 °C) to enhance selectivity. thieme-connect.com The initial product of this reaction is a β-hydroxy ketone, which serves as a precursor for the subsequent reduction steps. acs.orgnih.gov
Stereochemical Pathways in Asymmetric Reduction Reactions
Following the creation of the β-hydroxy ketoester intermediate, the next critical step is the stereoselective reduction of the ketone functionality to generate the second chiral center of the 1,3-diol system. The stereochemical outcome of this reduction dictates the final diastereomeric purity of the Fluvastatin side chain.
Chemical reduction methods have been developed to selectively produce either the syn- or anti-diol. To obtain the desired (3R, 5S)-syn-diol, which corresponds to the active enantiomer of Fluvastatin, a chelation-controlled reduction is employed. acs.org The Narasaka-Prasad reduction, using sodium borohydride (NaBH₄) in the presence of a chelating agent like diethylmethoxyborane (B30974) (Et₂BOMe), provides high syn-selectivity. thieme-connect.comacs.org The mechanism involves the formation of a six-membered cyclic boronate chelate between the existing hydroxyl group and the ketone carbonyl. The borane reagent coordinates to both oxygen atoms, locking the conformation of the molecule. This forces the hydride reducing agent to attack the carbonyl from the less hindered face, resulting in the formation of the syn-diol with high diastereoselectivity. thieme-connect.com
Conversely, to produce the anti-diol, a non-chelating reducing agent such as tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) (Me₄NBH(OAc)₃) is used. thieme-connect.com This reagent delivers the hydride through a non-chelation pathway, leading preferentially to the anti product.
Biocatalysis offers an alternative and highly efficient pathway for this reduction. Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantioselectivity and diastereoselectivity. mdpi.com In the synthesis of statin side chains, engineered KREDs, often used in whole-cell systems with a cofactor regeneration system (e.g., glucose dehydrogenase), can convert a keto-ester precursor directly to the desired chiral alcohol. mdpi.comnih.gov The stereochemical pathway is dictated by the specific three-dimensional structure of the enzyme's active site, which binds the substrate in a precise orientation for hydride delivery from the NADPH or NADH cofactor. mdpi.com
Stereochemical Control and Selectivity in Synthesis
Achieving the correct absolute and relative stereochemistry of the two hydroxyl groups in the side chain of (+)-Fluvastatin t-butyl ester is paramount. This is accomplished through careful selection of catalysts, reagents, and reaction conditions.
Factors Influencing Enantioselectivity
In the asymmetric synthesis of the Fluvastatin side chain, the primary factor influencing enantioselectivity is the chiral catalyst used in the initial carbon-carbon bond-forming step. In the titanium-catalyzed addition of diketene to the indole aldehyde, the choice of the enantiomer of the chiral Schiff base ligand is critical. acs.orgnih.gov
Using the (S)-enantiomer of the Schiff base ligand leads to the formation of the (S)-β-hydroxy ketone, which is a precursor to (+)-Fluvastatin. Conversely, using the (R)-enantiomer yields the (R)-β-hydroxy ketone, a precursor to (-)-Fluvastatin. acs.orgacs.org The enantiomeric ratio (er) of the product is also influenced by the stoichiometry of the chiral ligand. A stoichiometric amount of the ligand generally produces a higher enantiomeric ratio (e.g., 96:4 er) compared to a catalytic amount (e.g., 10 mol%), which might yield a lower ratio (e.g., 87:13 er). thieme-connect.com
| Ligand | Stoichiometry | Product Configuration | Enantiomeric Ratio (er) | Yield | Reference |
| (S)-Schiff Base | 1.0 equiv | (S)-β-hydroxy ketone | 96:4 | 78% | thieme-connect.com |
| (S)-Schiff Base | 10 mol% | (S)-β-hydroxy ketone | 87:13 | 70% | thieme-connect.com |
This interactive table summarizes the effect of ligand stoichiometry on the enantioselective synthesis of the β-hydroxy ketone intermediate.
Diastereoselective Control in Remote Stereogenic Centers
Once the first chiral center (C5) is set with high enantioselectivity, the challenge shifts to controlling the stereochemistry of the second, remote chiral center (C3) during the reduction of the ketone. The relative stereochemistry between the C3 and C5 hydroxyl groups (syn or anti) is determined by the choice of reducing agent and reaction conditions.
As previously mentioned, chelation-controlled reduction is key to achieving the desired syn-diol. The use of NaBH₄ with Et₂BOMe at low temperatures (-78 °C) forces a rigid, chair-like six-membered transition state, directing the hydride attack to give exceptional diastereoselectivity for the syn product. thieme-connect.comacs.org In contrast, non-chelating conditions lead to the anti diastereomer. This demonstrates that the diastereoselectivity is not inherent to the molecule but is actively controlled by the reagents.
| Intermediate | Reducing Agent | Additive/Chelator | Diastereomeric Ratio (syn:anti) | Yield | Reference |
| (S)-β-hydroxy ketone | NaBH₄ | Et₂BOMe | 99:1 | 78% | thieme-connect.com |
| (S)-β-hydroxy ketone | Me₄NBH(OAc)₃ | - | 9:91 | - | thieme-connect.com |
This interactive table illustrates how the choice of reduction conditions dictates the diastereoselectivity in forming the 1,3-diol side chain.
Origins of Stereoselectivity in Chiral Catalysis and Biocatalysis
The origin of stereoselectivity in chiral catalysis lies in the three-dimensional architecture of the catalyst-substrate complex. monash.edu In the titanium-Schiff base catalyzed synthesis of the Fluvastatin intermediate, the titanium center acts as a Lewis acid, coordinating to both the aldehyde and the chiral Schiff base ligand. This creates a well-defined chiral environment. The aldehyde is positioned in a way that exposes one of its enantiotopic faces to the incoming nucleophile (diketene). The bulky groups on the chiral ligand sterically hinder the approach from the other direction, leading to a highly selective reaction. thieme-connect.com
In biocatalysis, the origins of stereoselectivity are found in the highly structured active site of the enzyme. mdpi.com Enzymes like ketoreductases (KREDs) possess a binding pocket that is exquisitely shaped to accommodate the substrate in a single, preferred orientation relative to the catalytic residues and the hydride-donating cofactor (NADPH or NADH). nih.gov This precise positioning, enforced by a network of hydrogen bonds, hydrophobic interactions, and steric constraints within the active site, ensures that the hydride is delivered to only one face of the carbonyl group, resulting in the formation of a single stereoisomer with near-perfect enantiomeric and diastereomeric excess (>99% ee). mdpi.com The high selectivity of biocatalysts allows for reactions under mild, environmentally friendly conditions, often avoiding the need for protecting groups. mdpi.comgordon.edu
Kinetic and Thermodynamic Aspects of Reactions
The stereoselective synthesis and hydrolysis of chiral esters like (+)-Fluvastatin t-butyl ester are governed by both kinetic and thermodynamic factors. Kinetics dictate the rate at which reactions proceed, while thermodynamics determine the position of equilibrium. A comprehensive understanding of these aspects is crucial for optimizing reaction conditions to achieve high yields and enantiomeric purity.
Reaction Rate Studies in Stereoselective Processes
The stereoselective transformation of (+)-Fluvastatin t-butyl ester, particularly through enzymatic methods, is a key area of interest. Lipases are frequently employed for the kinetic resolution of racemic esters, a process where one enantiomer reacts faster than the other, allowing for their separation. wikipedia.org The efficiency of such a resolution is quantified by the enantiomeric ratio (E), which is the ratio of the rate constants for the fast-reacting and slow-reacting enantiomers (E = k_fast / k_slow). uni-graz.at A high E-value is desirable for effective separation.
The rate of these enzymatic reactions is typically described by the Michaelis-Menten kinetics model. libretexts.orgnih.gov This model relates the initial reaction rate (v₀) to the substrate concentration ([S]) through the following equation:
v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
Here, Vₘₐₓ represents the maximum reaction rate, and Kₘ (the Michaelis constant) is the substrate concentration at which the reaction rate is half of Vₘₐₓ. These parameters are specific to the enzyme, substrate, and reaction conditions such as temperature and pH.
For the kinetic resolution of a racemic mixture of Fluvastatin t-butyl ester, the two enantiomers, (+)- and (-)-Fluvastatin t-butyl ester, would each have their own set of Michaelis-Menten parameters (Vₘₐₓ and Kₘ) for a given lipase. The difference in these parameters would determine the enantioselectivity of the enzyme.
The table below illustrates hypothetical kinetic parameters for the enzymatic hydrolysis of racemic Fluvastatin t-butyl ester by two different lipases, demonstrating how these values would influence the enantiomeric ratio.
Table 1: Hypothetical Kinetic Parameters for Enzymatic Hydrolysis of Fluvastatin t-butyl ester Enantiomers
| Lipase | Enantiomer | Vₘₐₓ (µmol/min/mg) | Kₘ (mM) | Enantiomeric Ratio (E) |
|---|---|---|---|---|
| Lipase A | (+)-Fluvastatin t-butyl ester | 15.0 | 5.0 | 25 |
| (-)-Fluvastatin t-butyl ester | 0.6 | 10.0 | ||
| Lipase B | (+)-Fluvastatin t-butyl ester | 8.0 | 8.0 | 5 |
| (-)-Fluvastatin t-butyl ester | 1.6 | 7.5 |
In this hypothetical scenario, Lipase A would be more suitable for the kinetic resolution due to its higher enantioselectivity (E=25) compared to Lipase B (E=5).
Equilibrium Considerations in Esterification and Hydrolysis
The formation and hydrolysis of Fluvastatin t-butyl ester are reversible reactions. The position of the equilibrium is dictated by the thermodynamic equilibrium constant (Kₑq). For the hydrolysis reaction:
Fluvastatin t-butyl ester + H₂O ⇌ Fluvastatin + t-butanol
The equilibrium constant is given by:
Kₑq = ([Fluvastatin][t-butanol]) / ([Fluvastatin t-butyl ester][H₂O])
A Kₑq value greater than 1 indicates that the equilibrium favors the formation of the products (Fluvastatin and t-butanol), while a value less than 1 suggests the reactants are favored. The value of Kₑq is influenced by temperature, pressure, and the solvent system. researchgate.netnih.gov
In esterification, which is the reverse of hydrolysis, the removal of water is a common strategy to shift the equilibrium towards the product side, thereby increasing the yield of the ester. nih.gov
The thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) of the reaction determine the temperature dependence of the equilibrium constant, as described by the van't Hoff equation. For instance, the esterification of fatty acids has been shown to be an endothermic reaction (positive ΔH). nih.govresearchgate.net
While specific thermodynamic data for the hydrolysis of (+)-Fluvastatin t-butyl ester is not available in the literature, general principles of ester hydrolysis can be applied. The hydrolysis of esters is typically a spontaneous process under physiological conditions, suggesting a negative Gibbs free energy change (ΔG).
The table below presents hypothetical thermodynamic data for the hydrolysis of Fluvastatin t-butyl ester under different conditions, illustrating how these factors can influence the equilibrium of the reaction.
Table 2: Hypothetical Thermodynamic Data for the Hydrolysis of Fluvastatin t-butyl ester
| Condition | ΔG (kJ/mol) | ΔH (kJ/mol) | ΔS (J/mol·K) | Kₑq |
|---|---|---|---|---|
| Standard Conditions (298 K, 1 M) | -5.7 | -2.0 | 12.4 | 10.0 |
| Elevated Temperature (323 K) | -6.0 | -2.0 | 12.4 | 12.1 |
| In presence of excess water | -8.6 | -2.0 | 12.4 | 30.0 |
This hypothetical data suggests that the hydrolysis is favored at higher temperatures and in the presence of excess water, as indicated by the increasing Kₑq values.
Analytical Methodologies for + Fluvastatin T Butyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatography, particularly high-performance liquid chromatography (HPLC), is an indispensable tool for the analysis of (+)-Fluvastatin t-butyl ester. It allows for the separation of the desired enantiomer from its counterpart and other related impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC methods are widely employed for both the qualitative and quantitative analysis of fluvastatin (B1673502) and its derivatives. These methods are valued for their high resolution, accuracy, and efficiency. researchgate.net
The separation of enantiomers is a critical analytical challenge, and chiral HPLC is the benchmark technique for determining the enantiomeric excess of chiral compounds like (+)-Fluvastatin t-butyl ester. researchgate.netnih.gov This is crucial as different enantiomers of a drug can have different pharmacological activities and toxicities. researchgate.net
A common approach involves the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. nih.gov For the analysis of fluvastatin enantiomers, a Chiralpak AD column has been successfully used. nih.gov In one method, a mobile phase consisting of hexane-isopropanol-trifluoroacetic acid (90:10:0.1) at a flow rate of 0.5 ml/min with UV detection at 239 nm was employed to separate fluvastatin enantiomers. nih.gov The selection of a suitable CSP is paramount, with polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives, being widely effective for a range of chiral separations. nih.govmdpi.com The separation mechanism on these CSPs often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. google.com
The determination of enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov A successful chiral separation allows for the accurate quantification of the desired (+)-enantiomer in the presence of the (-)-enantiomer.
Reversed-phase HPLC (RP-HPLC) is a powerful technique for assessing the purity of (+)-Fluvastatin t-butyl ester by separating it from its impurities. wjpps.comresearchgate.net The development of a robust RP-HPLC method involves the careful selection of a stationary phase, typically a C18 or C8 column, and a mobile phase. wjpps.comresearchgate.net
For the analysis of statins, including fluvastatin, a C18 column is frequently used. nih.gov A typical mobile phase might consist of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. wjpps.comresearchgate.net For instance, a method for fluvastatin analysis utilized a mobile phase of acetonitrile and water (50:50) with UV detection at 202 nm. wjpps.com Another method employed a mixture of methanol and 0.10 M ammonium (B1175870) acetate (B1210297) (70:30, v/v) with UV detection at 305 nm. researchgate.net The method validation according to ICH guidelines ensures the linearity, accuracy, precision, and robustness of the analytical procedure. wjpps.com
Table 1: Examples of RP-HPLC Methods for Fluvastatin Analysis
| Parameter | Method 1 wjpps.com | Method 2 researchgate.net | Method 3 nih.gov |
| Column | Agilent C18 | ODS Hypersil C18 (250x4.6 mm, 5 µm) | Restek Ultra C18 (250 x 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile: water (50:50) | Methanol: 0.10 M ammonium acetate (70:30, v/v) | Acetonitrile/Milli-Q® water with 0.1% orthophosphoric acid (gradient) |
| Flow Rate | 1 ml/min | 1.0 mL/min | 1.0 ml/min |
| Detection | 202 nm | 305 nm | 240 nm |
| Linearity Range | 25-150 µg/ml | 2.0–320.0 µg mL-1 | 0.05-200.00 μg/ml |
| Correlation Coefficient (r²) | 0.998 | >0.9998 | 1 |
Achieving optimal resolution in HPLC separation of (+)-Fluvastatin t-butyl ester and its related compounds is highly dependent on the careful optimization of the stationary and mobile phases. mdpi.com
Stationary Phase: The choice of stationary phase is critical. For chiral separations, polysaccharide-based CSPs like Chiralpak and Chiralcel are common. nih.govajol.info The specific nature of the chiral selector immobilized on the silica (B1680970) support determines the enantioselectivity. google.com For achiral separations and purity profiling, C18 and C8 columns are the workhorses of reversed-phase chromatography, offering a hydrophobic surface for the retention of nonpolar compounds. researchgate.netnih.gov The particle size of the stationary phase packing material also influences efficiency; smaller particles generally lead to higher resolution but also higher backpressure. researchgate.net
Mobile Phase: The composition of the mobile phase, including the type and ratio of organic modifiers (e.g., acetonitrile, methanol, isopropanol), the pH of the aqueous component, and the presence of additives, significantly impacts retention and selectivity. nih.govmdpi.com In chiral HPLC, the mobile phase can influence the conformation of both the analyte and the CSP, thereby affecting the chiral recognition mechanism. nih.gov For instance, in normal-phase chiral HPLC, a mobile phase of hexane (B92381) and isopropanol (B130326) with an acidic additive like trifluoroacetic acid has been shown to be effective. nih.gov In reversed-phase HPLC, adjusting the pH of the mobile phase can alter the ionization state of acidic or basic analytes, which in turn affects their retention on the stationary phase. mdpi.com Gradient elution, where the mobile phase composition is changed during the analytical run, is often employed to separate complex mixtures with a wide range of polarities. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Analysis
Liquid chromatography-mass spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. researchgate.net This technique is particularly valuable for the trace-level quantification of (+)-Fluvastatin t-butyl ester and its metabolites in complex biological matrices. researchgate.netnih.gov An LC-MS/MS method for the enantioselective analysis of fluvastatin in plasma has been reported, demonstrating its utility in pharmacokinetic studies. researchgate.net
The interface between the LC and the MS is the ionization source, which converts the analyte molecules into gas-phase ions. For compounds like fluvastatin and its esters, electrospray ionization (ESI) is a commonly used technique. nih.govnih.gov ESI is a soft ionization method that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing in-source fragmentation. chromforum.org
In the tandem mass spectrometer, the precursor ion selected in the first mass analyzer is subjected to collision-induced dissociation (CID) in a collision cell, leading to the formation of characteristic product ions. csbsju.edu The fragmentation pattern is highly specific to the molecular structure of the analyte and provides a high degree of certainty in identification and quantification.
For esters, fragmentation often occurs via cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the alkoxy group (-OR). libretexts.orgyoutube.com The fragmentation of statins like simvastatin, which shares structural similarities with fluvastatin, involves the loss of the ester side chain. researchgate.net The specific fragmentation pathways of (+)-Fluvastatin t-butyl ester would need to be determined through infusion experiments and analysis of its mass spectrum. However, general fragmentation patterns of esters and related statin compounds provide a basis for predicting its behavior in MS/MS. For example, the fragmentation of phthalate (B1215562) metabolites, which are also esters, shows characteristic losses. nih.gov
Table 2: LC-MS/MS Parameters for Statin Analysis
| Parameter | Fluvastatin Enantiomers researchgate.net | Simvastatin, Lovastatin, Atorvastatin (B1662188) & Metabolites nih.gov |
| LC Column | ChiralCel OD-R | Agilent Zorbax Extend C18 |
| Mobile Phase | Acetonitrile, methanol, and water (24:36:40) with 0.1% formic acid | Water and methanol, both with 2 mM ammonium formate (B1220265) and 0.2% formic acid (gradient) |
| Ionization | Electrospray Ionization (ESI) | Electrospray Ionization (ESI), positive mode |
| MS/MS Transition (Fluvastatin) | 410.6 > 348.2 | N/A |
| Internal Standard | Warfarin | Hesperetin |
Spectroscopic Characterization Techniques
Spectroscopic methods form the cornerstone of the analytical toolkit for (+)-Fluvastatin t-butyl ester, providing detailed information on its electronic and structural features.
UV/Vis Spectroscopy Applications
Ultraviolet-Visible (UV/Vis) spectroscopy is a fundamental technique for the quantification of Fluvastatin and its derivatives. The indole (B1671886) chromophore within the fluvastatin molecule is responsible for its characteristic UV absorption. While specific data for the t-butyl ester is not extensively detailed in public literature, methods developed for Fluvastatin sodium are largely applicable due to the identical chromophoric system. High-Performance Liquid Chromatography (HPLC) methods routinely use UV detection for the quantification of fluvastatin, with the maximum absorbance (λmax) typically set around 305 nm. researchgate.net Other studies have also utilized detection at 239 nm and 304 nm. nih.govsphinxsai.com Kinetic studies of fluvastatin reacting with other chemical agents, such as 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl), have monitored the resulting colored product at 462 nm, demonstrating the versatility of UV/Vis spectroscopy in analyzing reactions involving the molecule. nih.gov
Fluorescence Spectroscopy in Detection
Fluvastatin possesses native fluorescence, a property that allows for the development of highly sensitive and selective analytical methods. sphinxsai.com Fluorescence detection offers a significant advantage over absorption spectroscopy, often providing one to three orders of magnitude greater sensitivity. For fluvastatin analysis, ethanol (B145695) has been identified as a suitable solvent, enhancing the fluorescence intensity. sphinxsai.com
Published methods showcase some variability in the optimal excitation and emission wavelengths, which can be influenced by the solvent and the specific instrumentation. One study reported an excitation wavelength (λex) of 258 nm and an emission wavelength (λem) of 776 nm for fluvastatin sodium in ethanol. sphinxsai.com Another highly sensitive HPLC-based assay for fluvastatin in plasma utilized an excitation of 305 nm and measured the emission at 380 nm. The high sensitivity of this method makes it suitable for pharmacokinetic studies.
Advanced NMR Spectroscopy for Structural and Stereochemical Assignment
The ¹H NMR spectrum would feature characteristic signals for the aromatic protons of the fluorophenyl and indole rings, the vinyl proton of the heptenoic acid chain, and the methine protons of the two stereogenic carbinol centers (C3-OH and C5-OH). The isopropyl group on the indole nitrogen and the nine equivalent protons of the t-butyl ester group would appear as distinct singlet or doublet signals in the aliphatic region of the spectrum.
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assigning these signals definitively. Such experiments establish connectivity between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. These methods were instrumental in assigning the spectral data for fluvastatin in studies examining its interaction with cell membrane models. researchgate.net The precise chemical shifts and coupling constants of the C3 and C5 protons are particularly important for confirming the syn relative stereochemistry of the diol, a critical quality attribute.
Impurity Profiling and Degradation Product Analysis
Ensuring the purity of (+)-Fluvastatin t-butyl ester is critical, as it is a key intermediate in the synthesis of the active pharmaceutical ingredient. Analysis focuses on impurities from the manufacturing process and products from chemical degradation.
Identification and Quantification of Related Compounds (e.g., Fluvastatin Impurity B)
The synthesis of stereochemically pure (+)-Fluvastatin t-butyl ester can be challenging, potentially leading to the formation of stereoisomers. One of the most significant related compounds is Fluvastatin Impurity B, which is identified as the (3R,5S)-diastereomer, or (-)-Fluvastatin t-butyl ester. nih.govnih.gov This impurity is the anti-diastereomer of the desired product and its presence must be carefully controlled. google.com
Manufacturing processes often incorporate multiple recrystallization steps to enhance the diastereomeric purity of the t-butyl ester intermediate. google.com Analytical methods, typically RP-HPLC, have been developed to separate and quantify the anti-diastereomer from the main compound, ensuring that the final active ingredient meets stringent purity requirements. google.com After two successive recrystallizations, the level of the anti-diastereomer can be reduced to less than 0.7-0.8%, and a third recrystallization can further decrease it to below 0.2%. google.com
Table 1: Key Related Compounds of (+)-Fluvastatin t-butyl ester
| Compound Name | Structure / Type | CAS Number |
|---|---|---|
| Fluvastatin Impurity B | (3R,5S)-Fluvastatin t-butyl ester (anti-diastereomer) | 194934-96-8 nih.gov |
| Fluvastatin Sodium | Hydrolysis product | 93957-55-2 |
Chemical Degradation Pathways of Fluvastatin Esters
Statins as a class of drugs are known to be susceptible to hydrolysis, particularly in the presence of high temperatures and humidity. ajpaonline.comresearchgate.net The ester functional group is generally the most labile part of the molecule under these conditions.
The primary chemical degradation pathway for Fluvastatin t-butyl ester is the hydrolysis of the ester bond to yield fluvastatin, the carboxylic acid. This reaction is, in fact, the final step in the planned synthesis of fluvastatin sodium from its t-butyl ester intermediate.
Forced degradation studies, which involve subjecting the drug substance to stress conditions like acid, base, oxidation, heat, and light, are used to identify potential degradation products and establish the stability-indicating nature of analytical methods. researchgate.netresearchgate.net For fluvastatin, acid-catalyzed degradation has been shown to result in the formation of a degradation product corresponding to the loss of the hydroxyl group, likely through dehydration to form a diene system. sphinxsai.com The IR spectrum of this acid degradate shows the disappearance of the OH stretching band and a shift in the carbonyl (C=O) frequency, confirming a structural change. sphinxsai.com It is expected that the t-butyl ester would follow similar degradation pathways, primarily hydrolysis and dehydration, under stressful conditions.
Analytical Method Validation for Impurity Control
The robust control of impurities in (+)-Fluvastatin t-butyl ester is critical to ensure the quality and purity of the final active pharmaceutical ingredient, Fluvastatin. Validated analytical methods are essential for the reliable quantification of these impurities. High-Performance Liquid Chromatography (HPLC) is the predominant technique employed for this purpose, offering high resolution and sensitivity for separating and quantifying structurally similar compounds.
Method validation is performed in accordance with the International Council for Harmonisation (ICH) guidelines to ensure that the analytical procedure is suitable for its intended purpose. This includes demonstrating specificity, linearity, accuracy, precision, and establishing limits of detection (LOD) and quantitation (LOQ).
Research Findings on Method Validation
While specific, detailed validation reports for all potential impurities of (+)-Fluvastatin t-butyl ester are not extensively published in public literature, a European patent outlines a method specifically for the control of its anti-diastereomer. google.com This diastereomeric impurity is a key process-related impurity that needs to be monitored and controlled.
The patent describes an HPLC method for the detection and quantification of the anti-diastereomer of Fluvastatin t-butyl ester. google.com The chromatographic conditions are detailed as follows:
| Parameter | Specification |
| Column | Symmetry Shield RP C18, 5 µm, 4.6 x 100 mm |
| Mobile Phase | Gradient elution with a mixture of acetonitrile, tetrahydrofuran (B95107) (THF), and phosphate (B84403) buffer (pH 8) |
| Injection | Sample of Fluvastatin t-butyl ester dissolved in methanol |
Table 1: Chromatographic Conditions for the Analysis of the Anti-diastereomer of Fluvastatin t-butyl ester. google.com
This method was developed to control the level of the anti-diastereomer, with recrystallization processes being employed to reduce its presence to less than 0.1-0.2%. google.com
General validation parameters for HPLC methods used for Fluvastatin and other statins have been reported, which can be considered indicative of the requirements for methods applied to (+)-Fluvastatin t-butyl ester impurity control. These studies establish typical performance characteristics for such analytical methods.
For instance, a validated HPLC method for Fluvastatin sodium demonstrated linearity over a concentration range of 1 - 6 µg/ml with a correlation coefficient (R²) of 0.9998. researchgate.net The accuracy was reported with recoveries in the range of 98.31-99.70%, and precision was high, with intraday and interday variations showing a coefficient of variation (CV) between 0.2073% and 0.8976%. researchgate.net The limit of detection (LOD) and limit of quantitation (LOQ) were found to be 0.0194 µg/ml and 0.0588 µg/ml, respectively. researchgate.net
Another study on multiple statins, including Fluvastatin, showed linearity within a concentration range of 0.05-200.00 μg/ml with a correlation coefficient of 1. nih.gov The average recovery was between 98-103%, with LOD and LOQ values for Fluvastatin being in the range of 0.004-0.006 μg/ml. nih.gov
Based on the available information, a summary of typical validation parameters for an HPLC method for impurity control of (+)-Fluvastatin t-butyl ester can be compiled.
| Validation Parameter | Typical Acceptance Criteria/Findings |
| Specificity | The method should be able to resolve impurities from the main compound and from each other. No interference from excipients or degradation products should be observed. researchgate.netnih.gov |
| Linearity (R²) | ≥ 0.999 researchgate.netresearchgate.net |
| Range (µg/mL) | Typically covers from the reporting threshold of impurities up to a certain percentage of the analyte concentration (e.g., 1-6 µg/ml or 2.0-320.0 µg/mL). researchgate.netresearchgate.net |
| Accuracy (% Recovery) | Typically between 98-102%. researchgate.netnih.gov |
| Precision (% RSD) | Repeatability (Intra-day) and Intermediate Precision (Inter-day) should be ≤ 2%. researchgate.net |
| Limit of Detection (LOD) | The lowest concentration of the impurity that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | The lowest concentration of the impurity that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition, pH, and flow rate. researchgate.net |
Table 2: Summary of Typical Validation Parameters for Impurity Control Methods.
The validation of the analytical method ensures that it is reliable for its intended use, which is to accurately measure the levels of impurities in (+)-Fluvastatin t-butyl ester, thereby ensuring the quality of the final drug substance.
Role and Reactivity of Fluvastatin T Butyl Ester As a Synthetic Building Block
Precursor in the Total Synthesis of Fluvastatin (B1673502) and its Pharmaceutically Acceptable Salts
Fluvastatin t-butyl ester is a critical precursor in the industrial synthesis of fluvastatin and its pharmaceutically acceptable salts, most notably fluvastatin sodium. nih.govgoogle.com The manufacturing process often involves the synthesis of the t-butyl ester as a key intermediate which is then converted to the final active pharmaceutical ingredient. acs.orgresearchgate.net The use of the t-butyl ester is preferred over other alkyl esters, such as the methyl ester, because it helps to avoid an undesirable lactonization side reaction that can lead to the formation of isomeric impurities. google.com
Intermediate in the Preparation of Statin Analogues and Derivatives
The structural framework of fluvastatin t-butyl ester makes it a valuable starting point for the synthesis of various statin analogues and derivatives. epo.org Its core structure can be chemically modified to explore structure-activity relationships and develop new compounds with potentially improved pharmacological profiles. For instance, research has been conducted on the synthesis of atorvastatin (B1662188) derivatives, where similar synthetic strategies involving ester-protected intermediates are employed. nih.gov The ability to functionalize different parts of the molecule allows for the creation of a library of related compounds for further investigation.
Participation in Subsequent Organic Transformations
Ester Hydrolysis and Saponification Reactions to Yield Fluvastatin Acid
The conversion of fluvastatin t-butyl ester to fluvastatin acid is typically achieved through ester hydrolysis or saponification. nih.govpatentcut.com This reaction is a standard procedure in organic synthesis where the ester group is cleaved to reveal the carboxylic acid.
In the context of producing fluvastatin sodium, a basic hydrolysis (saponification) is employed. patentcut.comgoogleapis.com A process has been developed that utilizes a biphasic system of methanol (B129727)/water/toluene for the hydrolysis, which is highly efficient due to the good solubility of both the starting material and the product. google.com Interestingly, it has been discovered that using slightly less than one molar equivalent of sodium hydroxide (B78521) in an aqueous alcoholic solution allows for the selective hydrolysis of the desired syn isomer of the fluvastatin alkyl ester, leaving most of the unwanted anti isomer unhydrolyzed. google.compatentcut.comgoogleapis.com This unreacted ester, enriched in the anti isomer, can then be removed by extraction with a suitable solvent like t-butyl methyl ether. google.comgoogleapis.com This method provides an effective way to purify the final product and minimize the content of the undesired diastereomer. google.compatentcut.com
| Reaction | Reagents | Key Feature |
| Saponification | Sodium Hydroxide (NaOH) in an aqueous alcoholic solution | Selective hydrolysis of the syn isomer over the anti isomer. google.compatentcut.comgoogleapis.com |
Regioselective Functionalization and Derivatization
The fluvastatin t-butyl ester molecule possesses multiple reactive sites, including the indole (B1671886) ring and the fluorophenyl group, which can be targeted for regioselective functionalization. This allows for the introduction of various chemical groups at specific positions to create new derivatives. While specific examples of regioselective functionalization on the fluvastatin t-butyl ester itself are not extensively detailed in the provided context, the general principles of modifying such heterocyclic and aromatic systems are well-established in organic chemistry. This potential for selective modification is crucial for developing analogues with altered properties.
Model Compound for Fundamental Organic Chemistry Research
Studies on Reactivity of Fluorophenyl and Indole Moieties
Fluvastatin t-butyl ester, with its distinct fluorophenyl and indole moieties, serves as a useful model compound for fundamental organic chemistry research. The indole nucleus is a prominent structural feature in many natural alkaloids and biologically active compounds. researchgate.net Studies on the reactivity of the indole ring in molecules like fluvastatin t-butyl ester can provide valuable insights into the chemical behavior of this important heterocycle.
Similarly, the presence of a fluorophenyl group allows for the investigation of the effects of fluorine substitution on the reactivity and properties of aromatic systems. The electron-withdrawing nature of fluorine can influence the reactivity of the aromatic ring in various electrophilic and nucleophilic substitution reactions. Research into the synthesis of other fluorinated statins, such as atorvastatin, involves strategies that could be applicable to understanding the reactivity of the fluorophenyl group in fluvastatin t-butyl ester. nih.gov
Investigations into Hydroxyl-Group Reactivity and Protection Strategies
The heptenoate side chain of (+)-Fluvastatin t-butyl ester contains a syn-1,3-diol system, with hydroxyl groups at the C3 and C5 positions. These two secondary hydroxyl groups exhibit different steric and electronic environments, leading to differential reactivity. This variation in reactivity can be exploited to achieve regioselective protection, a crucial step in preventing unwanted side reactions during further synthetic transformations.
Differential Reactivity of C3 and C5 Hydroxyl Groups
In the context of the synthesis of Fluvastatin and its analogues, the C3 hydroxyl group is generally found to be more sterically accessible and, therefore, more reactive towards certain protecting group reagents compared to the C5 hydroxyl group. The proximity of the C5 hydroxyl to the bulky indole moiety and the double bond at C6 likely contributes to its increased steric hindrance.
Protection with Silyl (B83357) Ethers
A notable strategy for the selective protection of the hydroxyl groups in intermediates leading to Fluvastatin involves the use of silyl ethers. The tert-butyldimethylsilyl (TBDMS) group is a commonly employed protecting group for this purpose. In synthetic pathways leading to the Fluvastatin core, the C3 hydroxyl group can be selectively protected as a TBDMS ether.
One documented approach in the synthesis of Fluvastatin intermediates involves the use of a precursor where the 3-hydroxyl group is protected as a TBDMS ether. This selective protection allows for subsequent chemical modifications at other parts of the molecule without affecting the C3 hydroxyl. The TBDMS group is favored due to its stability under a range of reaction conditions and its selective removal under mild acidic conditions or with fluoride (B91410) ion sources.
Table 1: Investigated Protecting Group for Fluvastatin Intermediates
| Protected Hydroxyl | Protecting Group | Reagent Example | Deprotection Condition Example |
| C3-OH | tert-butyldimethylsilyl (TBDMS) | tert-Butyldimethylsilyl chloride (TBDMSCl) | Acidic conditions |
The use of such a protecting group strategy is exemplified in the preparation of key intermediates, such as 3-tert-butyldimethylsilanyloxy-6-dimethoxyphosphoryl-5-oxo-hexanoic acid methylester, which is a building block for the Fluvastatin side chain.
Table 2: Example of a Selectively Protected Fluvastatin Intermediate
| Intermediate Name | Protected Group | Purpose of Protection |
| 3-tert-butyldimethylsilanyloxy-6-dimethoxyphosphoryl-5-oxo-hexanoic acid methylester | C3-Hydroxyl as TBDMS ether | To allow for selective reactions at other positions. |
| 3-hydroxy-TBS-ether-1,5-pentanoic diacid anhydrate | One hydroxyl as TBDMS ether | To control reactivity during subsequent synthetic steps. |
The successful application of this strategy underscores the differential reactivity of the hydroxyl groups and provides a practical method for the controlled synthesis of Fluvastatin and related compounds. While other protecting groups are theoretically possible, the use of TBDMS for the C3 hydroxyl is a well-documented approach in the synthesis of Fluvastatin intermediates. Further research into alternative protecting groups and the quantification of the reactivity difference between the C3 and C5 hydroxyls could lead to even more efficient and versatile synthetic routes.
Future Directions in Research on + Fluvastatin T Butyl Ester
Development of More Sustainable and Atom-Economical Synthetic Routes
The pharmaceutical industry is increasingly under pressure to adopt greener and more sustainable manufacturing practices. ijpsjournal.comjddhs.com A significant area of future research for (+)-Fluvastatin t-butyl ester lies in developing synthetic pathways that are not only more environmentally friendly but also more efficient in terms of atom economy. primescholars.comgordon.edu The concept of atom economy, which measures the amount of starting materials that end up in the final product, is a key driver of this research. primescholars.com
Current manufacturing processes for Fluvastatin (B1673502), while effective, can be resource-intensive and generate significant waste. researchgate.netpharmtech.com Future synthetic strategies will likely focus on:
Minimizing Protecting Groups: Research will aim to reduce or eliminate the need for protecting and deprotecting functional groups, which are common in multi-step syntheses and contribute to lower atom economy. pharmtech.commdpi.com
Solvent Reduction: A major goal is to decrease the reliance on hazardous organic solvents by exploring solvent-free reactions or substituting them with greener alternatives like water or bio-based solvents. jddhs.commdpi.com
Catalytic Innovations: The development of novel catalysts that can promote reactions with high selectivity and efficiency under mild conditions is a critical area of exploration. mdpi.com This includes both metal-based and organocatalytic systems.
Exploration of Novel Enzyme Biocatalysts for Improved Stereoselectivity and Productivity
The use of enzymes as biocatalysts in pharmaceutical synthesis offers significant advantages, including high selectivity, mild reaction conditions, and reduced environmental impact. mdpi.comresearchgate.netsrce.hr For a chiral molecule like (+)-Fluvastatin t-butyl ester, achieving high stereoselectivity is paramount. mdpi.commdpi.com Future research in this area will concentrate on:
Discovering and Engineering Novel Enzymes: Scientists are actively searching for new enzymes, such as ketoreductases, lipases, and aldolases, that can catalyze key steps in the synthesis of Fluvastatin intermediates with high enantiomeric purity. researchgate.netresearchgate.net Genetic engineering and directed evolution techniques are being employed to tailor enzymes for specific reactions, improving their stability, activity, and selectivity. pharmtech.com
Whole-Cell Biocatalysis: The use of whole microorganisms that overexpress specific enzymes is a promising strategy. asm.org This approach can simplify the process by eliminating the need for enzyme purification and can facilitate the regeneration of essential cofactors. mdpi.com For instance, whole-cell biocatalysis has been successfully used to produce simvastatin, another member of the statin family, with high efficiency. asm.org
Advancements in In-Process Analytical Techniques for Real-Time Monitoring of Chiral Purity
Ensuring the chiral purity of (+)-Fluvastatin t-butyl ester throughout the manufacturing process is critical for the safety and efficacy of the final drug product. Traditional analytical methods often involve offline testing, which can be time-consuming and may not provide a real-time picture of the reaction progress. Process Analytical Technology (PAT) is an emerging field that aims to address these limitations.
Future research will focus on the development and implementation of advanced in-process analytical techniques for real-time monitoring, including:
Chiral High-Performance Liquid Chromatography (HPLC): While a standard technique, advancements in column technology and detection methods are enabling faster and more sensitive analysis of chiral compounds directly within the reaction mixture.
Spectroscopic Methods: Techniques such as near-infrared (NIR) and Raman spectroscopy, coupled with chemometrics, can provide real-time information on the concentration of reactants, products, and chiral intermediates without the need for sample extraction.
Fiber-Optic Probes: The use of fiber-optic probes allows for the direct integration of spectroscopic instruments into reaction vessels, enabling continuous monitoring of the reaction progress and chiral purity.
By providing real-time data, these advanced analytical techniques will allow for tighter process control, leading to improved product quality, higher yields, and reduced manufacturing costs.
Investigation of its Utility in the Synthesis of Emerging Pharmaceutical Targets
The chemical structure of (+)-Fluvastatin t-butyl ester, with its functionalized indole (B1671886) core and chiral side chain, makes it a valuable synthon for the synthesis of other pharmaceutical compounds. google.comnih.gov Future research will explore the potential of this intermediate as a building block for new and emerging drug candidates.
This research could lead to the development of:
Analogs of Fluvastatin: By modifying the structure of the intermediate, researchers can create novel analogs of Fluvastatin with potentially improved pharmacological properties.
New Therapeutic Agents: The unique structural features of (+)-Fluvastatin t-butyl ester could be incorporated into the synthesis of drugs for other therapeutic areas beyond cholesterol management. For example, some statins have shown potential in bone regeneration applications. nih.gov
Libraries of Bioactive Compounds: The intermediate can serve as a scaffold for the creation of compound libraries for high-throughput screening to identify new drug leads.
The versatility of (+)-Fluvastatin t-butyl ester as a synthetic intermediate opens up exciting possibilities for the discovery and development of the next generation of pharmaceuticals.
Computational Chemistry Approaches to Predict Reactivity and Stereoselectivity
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and development. dntb.gov.ua In the context of (+)-Fluvastatin t-butyl ester, these approaches can provide valuable insights into its synthesis and reactivity. Future research will increasingly leverage computational methods to:
Predict Reaction Mechanisms and Stereoselectivity: Density Functional Theory (DFT) and other quantum mechanical methods can be used to model reaction pathways and predict the stereochemical outcome of a reaction. nih.govresearchgate.net This allows for the rational design of catalysts and reaction conditions to favor the formation of the desired (+)-enantiomer. For instance, DFT studies have been used to investigate the interconversion of the active and inactive forms of Fluvastatin. nih.gov
Design Novel Catalysts: Computational screening can be used to identify promising new catalysts for the synthesis of (+)-Fluvastatin t-butyl ester, accelerating the discovery process.
Model Enzyme-Substrate Interactions: Molecular docking and molecular dynamics simulations can provide a detailed understanding of how enzymes bind to their substrates, enabling the rational design of more efficient biocatalysts. dntb.gov.ua This approach has been used to study the interaction of statins with their target enzyme, HMG-CoA reductase. proteopedia.org
Q & A
Q. Table 1. Key Chromatographic Parameters for (+)-Fluvastatin t-Butyl Ester (USP Standards)
Q. Table 2. Common Covariates in Stability Studies
| Covariate | Impact on Stability | Validation Method |
|---|---|---|
| pH | Degradation kinetics | Forced Degradation |
| Temperature | Shelf-life | Arrhenius Modeling |
| Light Exposure | Photodegradation | ICH Q1B Guidelines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
